Cy3.5 diacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

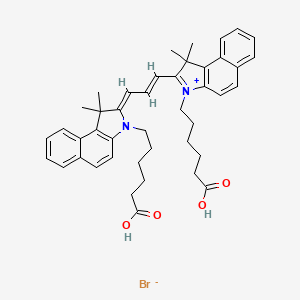

L’acide di-Cy3.5, également connu sous le nom de Cyanine 3.5 diacide, est un colorant fluorescent couramment utilisé dans le marquage biomoléculaire, l’imagerie par fluorescence et d’autres analyses biologiques par fluorescence. Il fait partie de la famille des colorants cyanine, connus pour leurs fortes propriétés de fluorescence. L’acide di-Cy3.5 et ses dérivés sont largement utilisés pour marquer les polypeptides, les protéines et les acides nucléiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide di-Cy3.5 implique généralement la réaction d’un précurseur de colorant cyanine avec un dérivé diacide. Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) ou l’acétonitrile. La réaction est généralement effectuée sous atmosphère inerte pour éviter l’oxydation et la dégradation du colorant .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’acide di-Cy3.5 implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend la purification du colorant par des techniques telles que la chromatographie sur colonne et la recristallisation afin de garantir une pureté et un rendement élevés. Le produit final est ensuite séché et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide di-Cy3.5 subit diverses réactions chimiques, notamment :

Oxydation : Le colorant peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les propriétés de fluorescence du colorant.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de Cy3.5 avec des propriétés de fluorescence modifiées, qui peuvent être utilisés pour des applications spécifiques dans la recherche biologique et chimique .

Applications de la recherche scientifique

L’acide di-Cy3.5 est largement utilisé dans la recherche scientifique en raison de ses fortes propriétés de fluorescence. Certaines de ses applications incluent :

Chimie : Utilisé en spectroscopie et en imagerie par fluorescence pour étudier les interactions et la dynamique moléculaires.

Biologie : Employé dans le marquage des protéines, des acides nucléiques et d’autres biomolécules pour la microscopie à fluorescence et la cytométrie en flux.

Médecine : Utilisé dans les tests diagnostiques et les techniques d’imagerie pour détecter et surveiller les maladies.

Industrie : Appliqué dans le développement de sondes et de capteurs fluorescents pour diverses applications industrielles

Applications De Recherche Scientifique

Cy3.5 diacid is extensively used in scientific research due to its strong fluorescence properties. Some of its applications include:

Chemistry: Used in fluorescence spectroscopy and imaging to study molecular interactions and dynamics.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent probes and sensors for various industrial applications

Mécanisme D'action

Le mécanisme par lequel l’acide di-Cy3.5 exerce ses effets implique l’absorption de la lumière à une longueur d’onde spécifique, suivie de l’émission de fluorescence. La structure moléculaire du colorant lui permet d’interagir avec les biomolécules, conduisant à des changements de ses propriétés de fluorescence. Ces interactions peuvent être utilisées pour étudier la dynamique moléculaire, les événements de liaison et d’autres processus biologiques .

Comparaison Avec Des Composés Similaires

L’acide di-Cy3.5 est unique en raison de ses propriétés de fluorescence spécifiques, notamment ses longueurs d’onde d’excitation et d’émission. Les composés similaires comprennent :

Cy3 : Un autre colorant cyanine avec des propriétés de fluorescence légèrement différentes.

Cy5 : Un colorant cyanine avec des longueurs d’onde d’excitation et d’émission plus longues.

Alexa Fluor 594 : Un colorant fluorescent avec des applications similaires mais des propriétés chimiques différentes

L’acide di-Cy3.5 se démarque par son équilibre entre une forte fluorescence et une stabilité, ce qui en fait un choix privilégié pour de nombreuses applications dans la recherche scientifique et l’industrie .

Propriétés

Formule moléculaire |

C43H49BrN2O4 |

|---|---|

Poids moléculaire |

737.8 g/mol |

Nom IUPAC |

6-[(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

Clé InChI |

SODFRGDRIXXRJC-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)

![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)

![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)

![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)

![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)

![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)